

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromo-2-nitrophenyl)acetic acid

Cat. No.: B108367

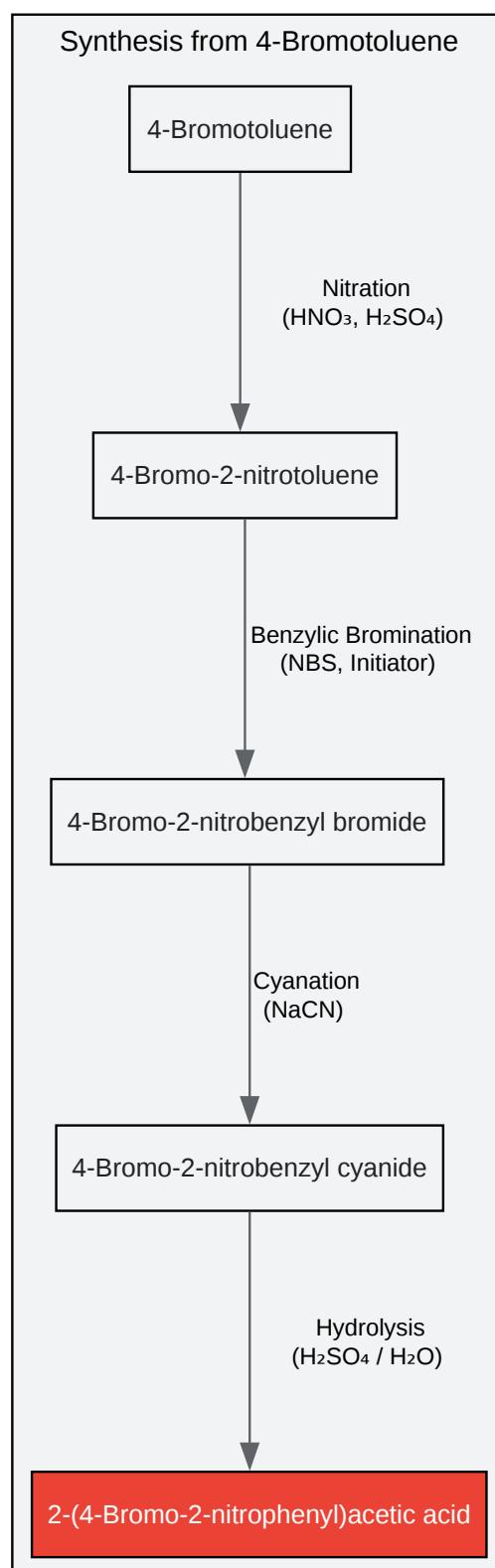
[Get Quote](#)

2-(4-Bromo-2-nitrophenyl)acetic acid is a highly functionalized aromatic compound that has emerged as a critical intermediate in various sectors of chemical manufacturing.^{[1][2]} Its strategic value lies in the unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and a bromine atom—on a phenylacetic acid scaffold. This configuration provides a versatile platform for complex molecular construction, enabling sequential and regioselective transformations.

Primarily, this intermediate is a cornerstone in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory, analgesic, and atypical antipsychotic drugs.^{[1][3]} Its utility also extends to the agrochemical industry for formulating herbicides and pesticides, and in the manufacturing of specialty dyes.^[1] The presence of the ortho-nitro group and para-bromo substituent creates a unique electronic environment that influences the reactivity of the entire molecule, making it an essential tool for medicinal chemists and process development scientists aiming to construct complex, biologically active molecules.^{[1][4]}

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of **2-(4-Bromo-2-nitrophenyl)acetic acid** is fundamental for its effective use in synthesis, including for reaction setup, purification, and storage. The key properties are summarized below.


Property	Value	Source(s)
CAS Number	6127-11-3	[1] [2] [5]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1] [5]
Molecular Weight	260.04 g/mol	[1] [4]
Appearance	Off-white to pale yellow solid	[1]
Melting Point	156-160 °C / 211-216 °C (Varies by source)	[1] [5] [6]
Boiling Point	392.0 ± 27.0 °C at 760 mmHg (Predicted)	[5] [6]
Density	1.794 g/cm ³ (Predicted)	[5] [6]
Purity	≥ 96-98% (HPLC)	[1] [7]
Storage Conditions	Store at 0-8°C, in a dry, cool, well-ventilated place	[1] [8]

Strategic Synthesis Pathways

The synthesis of **2-(4-Bromo-2-nitrophenyl)acetic acid** can be accomplished via several routes. The choice of pathway is often dictated by the availability of starting materials, scalability, and safety considerations. The most common and industrially relevant methods are detailed below.

Pathway 1: Multi-step Synthesis from 4-Bromotoluene

This is a classical and well-documented approach that builds the molecule sequentially. The logic of this pathway lies in installing the nitro group first, followed by functionalization of the benzylic methyl group.

[Click to download full resolution via product page](#)

Figure 1: Synthetic route from 4-Bromotoluene.

Causality and Protocol Insights:

- Nitration: The synthesis begins with the nitration of 4-bromotoluene.[2][3] The bromo group is an ortho-, para-director. Since the para position is blocked, the incoming nitro group is directed primarily to the ortho position. Concentrated nitric and sulfuric acids are the standard reagents for this electrophilic aromatic substitution.
- Benzylic Bromination: The methyl group of 4-bromo-2-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions on the aromatic ring.[2][3] An initiator like benzoyl peroxide is required.
- Cyanation: The resulting benzyl bromide is a good substrate for nucleophilic substitution. Sodium cyanide (NaCN) is used to displace the bromide, forming the corresponding benzyl cyanide. This step is crucial as it introduces the carbon atom that will become the carboxylic acid.[2][3]
- Hydrolysis: The final step is the hydrolysis of the nitrile functional group. This is typically achieved under harsh conditions, such as heating with a strong acid (e.g., 50% aqueous sulfuric acid), which converts the nitrile to the desired carboxylic acid.[2][9]

Pathway 2: Carboxylation Route from 4-Bromo-2-nitrochlorotoluene

A patented alternative method offers a different strategic approach, avoiding the use of highly toxic cyanides and potentially offering higher yields.[3][10] This process involves the formation of a benzyl sodium intermediate followed by carboxylation.

Experimental Protocol (Adapted from Patent CN102718659A):

- Intermediate Formation: In a four-necked flask equipped with a stirrer, thermometer, and condenser, add an organic solvent (e.g., cyclohexane, 11mL) and sodium metal (2.3g).[3]
- Addition: Add 4-bromo-2-nitrochlorotoluene (25.1g) portion-wise over 30 minutes, maintaining the reaction temperature below 20°C. The reaction is exothermic.[3]

- **Rearrangement:** After the addition is complete, continue stirring for 30 minutes. Then, gradually heat the reaction mixture to 40-100°C (depending on the solvent) and maintain for 5 hours to facilitate the rearrangement to the 4-bromo-2-nitrobenzyl sodium intermediate.[3] [10]
- **Carboxylation:** Cool the mixture to room temperature (25°C). Bubble carbon dioxide gas through the solution at a controlled rate (e.g., 0.8 L/min) for 3 hours. This reaction forms the sodium salt of the target acid.[3]
- **Workup and Isolation:** Quench any excess sodium metal by carefully adding methanol. Extract the mixture with distilled water (2 x 50mL). Combine the aqueous layers and acidify with dilute hydrochloric acid (1 mol/L) to precipitate the product.[3]
- **Purification:** Extract the acidified aqueous solution with diethyl ether (3 x 50mL). Combine the ether layers, wash with water, and remove the ether under reduced pressure to yield the final product, **2-(4-Bromo-2-nitrophenyl)acetic acid**. The reported yield for this process is high, potentially reaching 70-90%. [3]

Reactivity and Mechanistic Considerations

The synthetic versatility of **2-(4-Bromo-2-nitrophenyl)acetic acid** stems from the distinct reactivity of its functional groups. Understanding these provides the foundation for its application in multi-step synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. Cas 6127-11-3,(4-BROMO-2-NITRO-PHENYL)-ACETIC ACID | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Multifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108367#2-4-bromo-2-nitrophenyl-acetic-acid-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com